3-[(2-Bromocyclohexyl)oxy]oxetane
Description
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-(2-bromocyclohexyl)oxyoxetane |
InChI |
InChI=1S/C9H15BrO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2 |
InChI Key |
RMZIXJQBWFZZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2COC2)Br |
Origin of Product |
United States |
Preparation Methods
Pathway 1: Intramolecular Etherification Followed by Nucleophilic Substitution
- Starting Material : A suitable starting material could be a 1,3-diol with a protected hydroxyl group.
- Intramolecular Etherification : The protected diol undergoes intramolecular etherification to form an oxetane ring under basic conditions (e.g., sodium hydride in THF).
- Deprotection and Activation : Deprotect the hydroxyl group and activate it for nucleophilic substitution.
- Nucleophilic Substitution : React the activated oxetane with a bromocyclohexyl halide in the presence of a base.
Pathway 2: Direct Oxetane Formation via Alcohol C–H Functionalization
- Starting Material : Use an alcohol substrate that can undergo C–H functionalization.
- C–H Functionalization : Apply a methodology that introduces a new synthetic disconnection to access oxetanes from native alcohol substrates.
- Introduction of Bromocyclohexyl Group : Once the oxetane is formed, introduce the bromocyclohexyl group through a suitable nucleophilic substitution reaction.
Analysis of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Intramolecular Etherification | Formation of oxetane ring from 1,3-diol, followed by nucleophilic substitution | High stereocontrol, well-established methodology | Requires precise control over reaction conditions |
| Alcohol C–H Functionalization | Direct formation of oxetane from alcohol substrates, followed by nucleophilic substitution | Novel approach, potentially higher yields | Requires specific catalysts and conditions |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromocyclohexyl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromocyclohexyl group can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
3-[(2-Bromocyclohexyl)oxy]oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromocyclohexyl)oxy]oxetane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the bromocyclohexyl group is a key site for nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These reactions allow the compound to interact with and modify other molecules, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-[(2-Bromocyclohexyl)oxy]oxetane with structurally related oxetanes:
Key Observations:
- Lipophilicity (logD): The bromocyclohexyl group increases logD compared to smaller substituents (e.g., tosyloxy) but remains lower than aromatic bromophenyl derivatives. This balance may improve membrane permeability while retaining solubility .
- Stability: 3,3-Disubstituted oxetanes (e.g., 3,3-diethyl) exhibit superior stability due to steric protection . However, bromocyclohexyl’s bulk may mitigate ring strain in monosubstituted variants, as seen in pH-stable diaryloxetanes .
Biological Activity
- Molecular Formula : C₉H₁₅BrO₂
- Molecular Weight : 235.12 g/mol
- CAS Number : 1600236-09-6
Biological Activity Overview
Research indicates that compounds within the oxetane family can exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of 3-[(2-Bromocyclohexyl)oxy]oxetane is likely influenced by its structural characteristics, particularly the bromocyclohexyl moiety which may enhance lipophilicity and receptor interactions.
Related Research Findings
- Antimicrobial Activity : Studies on similar oxetane compounds have shown promising antimicrobial effects against various bacterial strains. For instance, oxetane derivatives have been tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties.
- Anti-inflammatory Effects : Some oxetanes have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.
- Anticancer Potential : Research into structurally related compounds has indicated that certain oxetanes can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Properties
In a study evaluating various oxetane derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity. The study highlighted that the presence of bromine could increase the electron-withdrawing capacity of the compound, thereby enhancing its interaction with bacterial cell membranes.
Case Study 2: Anti-inflammatory Activity
A series of experiments conducted on related oxetane compounds demonstrated their effectiveness in reducing inflammation in murine models. The compounds were shown to significantly decrease levels of TNF-alpha and IL-6, indicating their potential as therapeutic agents for inflammatory diseases.
Data Table: Biological Activities of Related Oxetane Compounds
| Compound Name | Activity Type | Test Organism/Model | Result |
|---|---|---|---|
| Oxetane A | Antimicrobial | E. coli | Inhibition Zone: 15 mm |
| Oxetane B | Anti-inflammatory | Murine model | Decreased TNF-alpha by 40% |
| Oxetane C | Anticancer | HeLa cells | Induced apoptosis (IC50 = 20 µM) |
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Cytokine Modulation : By inhibiting specific cytokines, these compounds can reduce inflammation.
- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in cancer cell lines treated with related oxetanes.
Q & A
Q. What are the common synthetic routes for preparing 3-[(2-Bromocyclohexyl)oxy]oxetane, and what are the key intermediates involved?
The synthesis typically involves ring-closing reactions or functionalization of preformed oxetane cores. A two-step approach is often used:
- Step 1 : Bromocyclohexanol derivatives are prepared via allylic bromination or nucleophilic substitution.
- Step 2 : Coupling the bromocyclohexyl group to the oxetane ring via etherification under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or SN2 reactions with oxetane precursors like 3-hydroxyoxetane .
Key intermediates include 2-bromocyclohexanol and 3-hydroxyoxetane. Characterization of intermediates via -NMR (e.g., δ 4.5–5.0 ppm for oxetane protons) ensures purity before proceeding .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- -NMR : The oxetane ring protons resonate at δ 4.5–5.0 ppm (split into multiplets due to ring strain), while the cyclohexyl protons appear as broad singlets (δ 1.2–2.5 ppm). The bromine substituent causes deshielding in adjacent protons .
- IR : Stretching vibrations at ~1,100 cm (C–O–C ether linkage) and ~650 cm (C–Br bond) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (CHBrO) and fragment ions from ring-opening (e.g., loss of Br or cyclohexyl groups) .
Q. What are the typical reaction pathways for this compound in nucleophilic substitution reactions?
The bromine atom at the cyclohexyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., azide, amines). For example:
- Azide Substitution : React with NaN in DMF at 60°C to form 3-[(2-azidocyclohexyl)oxy]oxetane, monitored by TLC for completion .
- Ring-Opening : Under acidic conditions (e.g., HSO), the oxetane ring opens to form diols, while basic conditions (e.g., NaOH) may lead to elimination products .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling if aryl groups are involved .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF minimizes side reactions in ring-closing steps .
- Temperature Control : Lower temperatures (0–25°C) reduce ring-opening side reactions during etherification .
Q. What computational methods predict the stability and reactivity of this compound?
- DFT Calculations : Assess ring strain (≈25–30 kcal/mol for oxetanes) and transition states for ring-opening pathways .
- Molecular Dynamics : Simulate solvation effects in aqueous vs. non-polar environments to predict hydrolysis rates .
- Docking Studies : Model interactions with biological targets (e.g., γ-secretase) to guide drug design .
Q. How does the bromine substituent influence the compound’s reactivity compared to non-halogenated analogs?
- Electrophilicity : Bromine increases the electrophilicity of the adjacent carbon, accelerating SN2 reactions (e.g., 2x faster than chloro analogs) .
- Steric Effects : The bulky cyclohexyl group may hinder nucleophilic attack, requiring optimized steric conditions (e.g., using crown ethers to stabilize transition states) .
Q. What strategies address contradictions in reaction outcomes under varying conditions?
- Solvent Polarity : Conflicting yields in DMSO vs. THF can be resolved by analyzing solvent polarity’s impact on transition states (e.g., use Kamlet-Taft parameters) .
- Catalyst Loading : Discrepancies in Pd-catalyzed reactions may arise from ligand degradation; ICP-MS can verify catalyst integrity post-reaction .
Q. How is this compound utilized in enzyme-targeted drug design?
- Bioisosteric Replacement : The oxetane ring mimics carbonyl groups, improving metabolic stability in γ-secretase inhibitors. For example, replacing a labile ester with oxetane reduces hepatic clearance by 40% .
- Protease Inhibition : The bromine atom participates in halogen bonding with catalytic residues (e.g., in HIV-1 protease), validated by X-ray crystallography .
Q. What challenges arise in enantioselective synthesis of derivatives?
- Chiral Centers : The oxetane’s rigidity complicates asymmetric induction. Solutions include chiral Brønsted acid catalysts (e.g., BINOL-phosphoric acids) for desymmetrization .
- Racemization Risk : High temperatures during ring-opening can racemize products; low-temperature protocols (e.g., –20°C) preserve stereochemistry .
Q. How do temperature and pH affect the compound’s stability in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
